molecular formula C12H22O2 B592382 10-Undecenoic Acid Methyl-d3 Ester CAS No. 774610-27-4

10-Undecenoic Acid Methyl-d3 Ester

Cat. No.: B592382
CAS No.: 774610-27-4
M. Wt: 201.324
InChI Key: KISVAASFGZJBCY-BMSJAHLVSA-N
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Description

10-Undecenoic Acid Methyl-d3 Ester is a deuterated methyl ester with the molecular formula C12H19D3O2 and a molecular weight of 201.32 g/mol . It is a stable isotope-labeled analog of Methyl 10-Undecenoate (CAS 111-81-9), a compound that can be derived from castor oil . As a labeled version, this compound is primarily valued in research as an internal standard in mass spectrometry-based quantitative analytical methods, ensuring high accuracy and reliability in the measurement of its non-deuterated counterpart in complex biological or chemical mixtures . Furthermore, the undecenoic acid backbone is a versatile platform for synthesizing novel compounds. Research demonstrates that derivatives of methyl 10-undecenoate can be functionalized via thiol-ene reactions and subsequent amidation to create novel phenolipids. These synthesized lipoconjugates have shown significant promise in bioactivity studies, exhibiting potent anti-oxidant properties in DPPH radical scavenging assays and protecting linoleic acid from oxidation, as well as demonstrating cytotoxic activity against a range of human cancer cell lines, including MDA-MB-231, MCF7, and SKOV3 . This makes this compound a critical reagent for chemists and biochemists working in method development, lipidomics, and the synthesis of novel bioactive molecules for pharmaceutical and life sciences research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

774610-27-4

Molecular Formula

C12H22O2

Molecular Weight

201.324

IUPAC Name

trideuteriomethyl undec-10-enoate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3/i2D3

InChI Key

KISVAASFGZJBCY-BMSJAHLVSA-N

SMILES

COC(=O)CCCCCCCCC=C

Synonyms

10-Hendecenoic Acid Methyl-d3 Ester;  Maskod MNS 01-10-d3;  Methyl-d3 10-Undecenoate;  Methyl-d3 10-Undecylenate;  Methyl-d3 Undec-10-enoate;  Methyl-d3 Undec-10-enylate;  Methyl-d3 Undecenoate;  NSC 1273-d3;  Undecylenic Acid Methyl-d3 Ester

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of 10 Undecenoic Acid Methyl D3 Ester

Regioselective Deuteration Methodologies for Fatty Acid Derivatives

Regioselective deuteration involves the introduction of deuterium (B1214612) at specific, predetermined positions within a molecule. For fatty acid derivatives like 10-undecenoic acid methyl-d3 ester, this specificity is crucial for its application as an internal standard, where the label must not interfere with the metabolic fate of the carbon chain.

The most direct and widely employed method for synthesizing this compound is the esterification of 10-undecenoic acid with a deuterated methylating agent. Methanol-d4 (B120146) (CD₃OD), where the hydrogen atoms of the methyl group and the hydroxyl group are replaced with deuterium, is the ideal reagent for this purpose. The reaction is typically an acid-catalyzed esterification, often referred to as a Fischer esterification.

In this reaction, 10-undecenoic acid is treated with an excess of methanol-d4 in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The nucleophilic oxygen of the methanol-d4 then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final product, this compound, with the deuterium atoms exclusively located on the methyl ester group. The use of an excess of deuterated methanol (B129727) helps to drive the equilibrium towards the product side, maximizing the yield and isotopic incorporation. This method is highly efficient and ensures that the deuterium label is confined to the desired -OCD₃ group, leaving the undecenoate chain unaltered.

Enzymatic and chemoenzymatic approaches offer a powerful alternative for the synthesis of isotopically labeled lipids, prized for their high specificity and operation under mild reaction conditions. acs.org Lipases, for instance, can catalyze esterification reactions with high regioselectivity. acs.org In a chemoenzymatic strategy, enzymes can be used in concert with chemical steps to produce complex deuterated molecules. acs.orgnih.gov

For the synthesis of this compound, a lipase (B570770) could be employed to catalyze the direct esterification of 10-undecenoic acid with methanol-d4. This biocatalytic approach avoids the use of harsh acids and can minimize side reactions. While chemical synthesis is highly effective for this specific compound, enzymatic methods are particularly advantageous when dealing with more complex lipids where protecting groups might otherwise be necessary. nih.gov For example, lipases can selectively acylate a specific hydroxyl group on a polyol backbone or transesterify a specific acyl chain in a glycerolipid, allowing for the targeted introduction of a deuterated fatty acid or a deuterated head group. acs.orgnih.gov The primary benefit of using enzymes lies in their ability to perform reactions with remarkable precision, which is crucial for the synthesis of complex, selectively labeled biomolecules. acs.orgeuropa.eu

Precursor Design and Chemical Reaction Pathways for this compound Synthesis

The synthesis of this compound relies on two key precursors: 10-undecenoic acid and deuterated methanol.

10-Undecenoic Acid (1) : This unsaturated fatty acid is a renewable resource, most commonly prepared by the pyrolysis of ricinoleic acid, the main component of castor oil. wikipedia.org The cracking process, carried out at high temperatures, cleaves ricinoleic acid to yield 10-undecenoic acid and heptanal. wikipedia.orggoogle.com Its terminal double bond and carboxylic acid functional group make it a versatile chemical building block. rsc.org

Methanol-d4 (CD₃OD) (2) : This isotopically labeled methanol is the source of the deuterium atoms for the methyl ester group. It is commercially available from suppliers of stable isotopes. isotope.comcortecnet.com

The primary chemical reaction pathway is the Fischer esterification described previously. The reaction proceeds as follows:

CH₂=CH(CH₂)₈COOH + CD₃OD ⇌ CH₂=CH(CH₂)₈COOCD₃ + H₂O (1) 10-Undecenoic Acid(2) Methanol-d4(3) this compound

This reaction establishes the carbon-oxygen bond of the ester linkage and incorporates the trideuteromethyl group. The process is efficient and provides direct access to the target molecule with high isotopic purity at the desired position.

Precursor / Product Chemical Formula Molar Mass ( g/mol ) Role in Synthesis
10-Undecenoic AcidC₁₁H₂₀O₂184.28Fatty acid backbone
Methanol-d4CD₄O36.07Deuterium source for the methyl ester group
This compoundC₁₂H₁₉D₃O₂201.32Final deuterated product

This is an interactive data table. Click on the headers to sort.

Purification and Isotopic Purity Assessment Methodologies for Synthesized this compound

Following the synthesis, rigorous purification and analytical verification are essential to ensure the final product meets the high standards required for its intended applications.

Purification of the synthesized this compound from the reaction mixture, which may contain unreacted starting materials, the catalyst, and by-products, is typically achieved using chromatographic methods.

Column Chromatography : This is a standard method for purifying organic compounds. A silica (B1680970) gel column is often used, and the product is separated from more polar impurities (like residual carboxylic acid) and less polar impurities by eluting with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate.

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, reversed-phase HPLC can be employed. This technique separates compounds based on their hydrophobicity and can effectively isolate the target ester. capes.gov.br

Gas Chromatography (GC) : GC is not only an analytical tool but can also be used for purification on a smaller scale (preparative GC). Notably, GC can often separate deuterated compounds from their non-deuterated counterparts. nih.govcdnsciencepub.com Deuterated compounds typically have slightly shorter retention times on many common GC columns compared to their protium (B1232500) analogs, a phenomenon known as the chromatographic isotope effect. nih.gov This allows for the assessment and removal of any residual non-deuterated 10-undecenoic acid methyl ester.

Spectroscopic techniques are indispensable for confirming that the deuterium atoms have been successfully incorporated and are located at the correct position within the molecule.

Mass Spectrometry (MS) : Mass spectrometry directly confirms the incorporation of deuterium by measuring the molecular mass of the product. The molecular weight of the unlabeled 10-undecenoic acid methyl ester is 198.30 g/mol . sigmaaldrich.com The successful incorporation of three deuterium atoms in place of three hydrogen atoms increases the molecular weight by approximately 3 Da, resulting in a molecular weight of 201.32 g/mol for the d3-ester. pharmaffiliates.com Gas chromatography-mass spectrometry (GC-MS) is particularly powerful, as it provides both the retention time and the mass spectrum, allowing for the unambiguous identification and isotopic purity assessment of the final product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the definitive method for determining the precise location of the deuterium atoms.

¹H NMR : In the proton NMR spectrum of the unlabeled ester, the methyl ester protons (-OCH₃) appear as a sharp singlet around 3.67 ppm. For the successfully synthesized this compound, this signal will be absent or dramatically reduced, providing clear evidence of deuteration at the methyl group.

¹³C NMR : The carbon of the deuterated methyl group (-OCD₃) will exhibit two key changes. First, its resonance will be split into a multiplet (typically a triplet) due to coupling with the deuterium atoms (spin I=1). Second, there is often a slight upfield shift in its chemical shift compared to the corresponding ¹³C signal in the unlabeled compound. This provides conclusive evidence of the C-D bonds. nih.gov

²H NMR : Deuterium NMR spectroscopy directly observes the deuterium nuclei. The spectrum of the purified product would show a single resonance at the chemical shift corresponding to the methyl ester position, confirming the location of the label.

Analytical Technique Purpose Expected Observation for this compound
Mass Spectrometry (MS)Confirms isotopic incorporation and molecular weight.Molecular ion peak at m/z corresponding to ~201.32, an increase of 3 mass units over the unlabeled compound. pharmaffiliates.com
¹H NMR SpectroscopyConfirms the absence of protons at the labeled site.Absence or significant reduction of the methyl ester singlet at ~3.67 ppm.
¹³C NMR SpectroscopyConfirms deuteration at a specific carbon atom.The signal for the methyl ester carbon shows a characteristic multiplet (triplet) pattern due to C-D coupling. nih.gov
²H NMR SpectroscopyDirectly detects the incorporated deuterium.A single resonance peak appears at the chemical shift of the methyl ester group.

This is an interactive data table. Click on the headers to sort.

Through the combined application of these synthetic and analytical methods, high-purity this compound can be reliably produced and verified, providing a critical tool for advanced scientific research.

Advanced Analytical Methodologies Utilizing 10 Undecenoic Acid Methyl D3 Ester

Quantitative Mass Spectrometry for Lipid Metabolite Profiling

Quantitative mass spectrometry has become an indispensable technique for the detailed analysis of lipid metabolites. The use of deuterated internal standards, such as 10-Undecenoic Acid Methyl-d3 Ester, is fundamental to achieving accurate and reliable quantification in complex biological samples. These standards, which contain stable isotopes of hydrogen (deuterium), are chemically almost identical to their non-labeled counterparts but are distinguishable by their mass-to-charge ratio in a mass spectrometer. clearsynth.com This property allows them to be used as reference points for precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Standards in FAME Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs). restek.com The derivatization of fatty acids to FAMEs increases their volatility and thermal stability, making them amenable to GC analysis. restek.com In FAME analysis, deuterated standards like this compound play a pivotal role. nih.gov

While traditional GC with flame ionization detection (FID) has been widely used for FAME quantification, GC-MS offers enhanced sensitivity and selectivity, which is particularly advantageous for complex biological samples. nih.gov The use of d3-FAMEs as internal standards requires GC-MS for analysis because they co-elute with the non-labeled FAMEs on polar GC columns. nih.gov The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass difference. For instance, in selected ion monitoring (SIM) mode, specific ions for the d3-methyl esters can be monitored to ensure accurate quantification without interference from the endogenous FAMEs. nih.gov

A recent study introduced a method for the simultaneous analysis of fatty acids and FAMEs using a fully automated headspace solid-phase microextraction (SPME) arrow extraction combined with in-situ derivatization using deuterated methanol (B129727). chromatographyonline.com This approach utilizes the slight difference in retention time (chromatographic isotope effect) and the +3 m/z mass shift to differentiate between the derivatized fatty acids and the pre-existing FAMEs during GC-tandem mass spectrometry (GC-MS/MS) analysis in multiple reaction monitoring (MRM) mode. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration in Targeted Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for targeted lipidomics, enabling the analysis of a wide array of lipid species. chromatographyonline.com Targeted lipidomics focuses on the quantification of a predefined set of lipids and is highly sensitive for analyzing individual molecular species. chromatographyonline.com The integration of LC with MS provides comprehensive analysis of complex lipid mixtures and helps to mitigate the ion-suppression effect that can occur when multiple compounds are introduced into the mass spectrometer's ion source simultaneously. chromatographyonline.com

In targeted lipidomics, deuterated internal standards are essential for accurate quantification. nih.govnih.gov These standards, including this compound, are added to samples at a known concentration and co-elute with their corresponding analytes. By comparing the signal of the analyte to that of the internal standard, precise quantification can be achieved, even in the presence of matrix effects that might alter the ionization efficiency. clearsynth.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Quantification (e.g., MRM, SRM)

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of quantitative analysis. creative-proteomics.com Techniques like Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are targeted methods that involve selecting a specific precursor ion, fragmenting it, and then monitoring a specific product ion. creative-proteomics.comproteomics.com.au This process provides a high degree of selectivity, as only compounds that produce the specific precursor-to-product ion transition are detected. proteomics.com.au

The use of deuterated internal standards in conjunction with MS/MS techniques like MRM is a powerful combination for accurate quantification. chromatographyonline.comcreative-proteomics.com The internal standard and the analyte will have the same precursor-to-product ion transition, but the precursor and product ions of the deuterated standard will have a higher mass, allowing for their distinct detection. This approach is widely used in proteomics, metabolomics, and clinical diagnostics for the precise quantification of biomarkers. creative-proteomics.com For FAME analysis, GC-MS/MS in MRM mode can be employed to differentiate between fatty acids and their corresponding methyl esters by leveraging the mass shift introduced by a deuterated derivatizing agent. chromatographyonline.com

Internal Standard Applications in Absolute Quantification of Undecenoic Acid and Analogs

This compound is an ideal internal standard for the absolute quantification of 10-undecenoic acid and its analogs. An internal standard is a compound that is added to a sample in a known quantity to enable the quantification of an analyte. clearsynth.com The key principle is that the internal standard should behave similarly to the analyte during sample preparation and analysis.

Strategies for Compensation of Matrix Effects in Complex Biological Matrices

Biological matrices, such as plasma and tissue extracts, are inherently complex and can significantly impact the accuracy of quantitative analysis by mass spectrometry. myadlm.org These "matrix effects" can either suppress or enhance the ionization of the analyte, leading to inaccurate results. myadlm.org

The use of a stable isotope-labeled internal standard, like this compound, is the most effective strategy to compensate for matrix effects. researchgate.net Because the deuterated standard has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. researchgate.net However, it is important to note that in some cases, slight differences in retention time between the analyte and its deuterated internal standard can lead to differential matrix effects, which must be carefully evaluated during method development. myadlm.orgnih.gov

Method Validation and Performance Characteristics (e.g., linearity, accuracy, precision, limits of detection)

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring that it is suitable for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

The use of this compound as an internal standard is integral to achieving robust method validation.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control samples with known concentrations.

Precision: The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements and is assessed at different levels (e.g., intra-day and inter-day precision). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov

The following table provides an example of method validation parameters for a GC-MS method for FAME analysis, demonstrating the performance characteristics that are typically evaluated.

Table 1: Example Method Validation Parameters for GC-MS FAME Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Verification and Metabolic Tracing Applications

Deuterium (B1214612) NMR for Positional Analysis and Metabolic Fate

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. A key advantage of ²H NMR is the low natural abundance of deuterium (approximately 0.015%), which results in a very low background signal. nih.gov This allows for the sensitive detection of deuterated compounds and their metabolites.

When analyzing this compound, the three deuterium atoms on the methyl group give rise to a distinct signal in the ²H NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the methyl group, confirming its position in the molecule.

As the deuterated methyl ester is metabolized, the deuterium label may be transferred to other molecules. By tracking the appearance of new signals in the ²H NMR spectrum, researchers can identify the metabolic products and determine the position of the deuterium atoms within their structures. This positional analysis is crucial for elucidating the specific enzymatic reactions and metabolic pathways involved. For instance, if the methyl group is cleaved and transferred, a new deuterium signal corresponding to the new molecular environment will appear.

Deuterium NMR Data for a Hypothetical Metabolic Study of this compound
MetaboliteChemical Shift (ppm)Relative IntensityInterpretation
This compound3.67100%Starting material, deuterated methyl ester group.
Metabolite A-d32.0535%Indicates transfer of the CD3 group to a new molecular backbone.
Deuterated Water (HDO)4.8015%Suggests metabolic processes leading to the exchange of deuterium with protons in water.

Integration of NMR with Mass Spectrometry Data for Comprehensive Analysis

While NMR provides detailed structural information, its sensitivity can sometimes be a limitation for detecting low-abundance metabolites. Mass spectrometry (MS), on the other hand, offers exceptional sensitivity and is highly effective for detecting and quantifying trace amounts of compounds. Therefore, a comprehensive analysis of metabolic pathways often involves the integration of both NMR and MS data. rsc.orgacs.org

High-resolution mass spectrometry (HR-MS) can precisely determine the mass-to-charge ratio of ions, allowing for the confident identification of molecules containing deuterium. By analyzing the mass spectra of samples from a metabolic study, researchers can identify all metabolites that have incorporated deuterium from the original this compound.

The complementary nature of NMR and MS provides a powerful approach for metabolic analysis. rsc.org MS can be used to screen for and identify all deuterated metabolites, while NMR can then be used to determine the exact position of the deuterium atoms within the most abundant of these metabolites. This integrated approach allows for a more complete and detailed picture of the metabolic fate of this compound. For example, MS might detect a series of deuterated fatty acids of varying chain lengths, suggesting that the original molecule is undergoing chain shortening or elongation. Subsequent NMR analysis of these fatty acids could then confirm the location of the deuterium label, clarifying the specific metabolic mechanisms at play.

Integrated NMR and MS Analysis of a Hypothetical Metabolite
Analytical TechniqueFindingConclusion
High-Resolution Mass Spectrometry (HR-MS)Detection of a molecular ion with an m/z corresponding to a C10H17D3O2 fatty acid methyl ester.The original C12 fatty acid has been shortened by two carbons, but the deuterated methyl ester remains intact.
Deuterium NMR (²H NMR)A single resonance at a chemical shift consistent with a methyl ester group.Confirms the deuterium label is still on the methyl ester group.
Proton NMR (¹H NMR)Absence of the characteristic singlet for the methyl ester protons.Confirms a high degree of deuteration at the methyl ester position.

Mechanistic Investigations of Lipid Metabolism Via Stable Isotope Tracing with 10 Undecenoic Acid Methyl D3 Ester

Elucidation of Fatty Acid Beta-Oxidation Pathways in In Vitro Systems

The process of fatty acid β-oxidation is a fundamental catabolic pathway for energy production. Stable isotope tracers are invaluable tools for dissecting the intricate steps of this process within a controlled in vitro environment.

Cellular Uptake and Intracellular Processing of Labeled Fatty Acid Esters

The initial step in the metabolism of extracellular fatty acids is their uptake by the cell and subsequent activation. While specific data for 10-undecenoic acid methyl-d3 ester is not available, studies using other labeled fatty acid esters demonstrate that upon entering the cell, the ester bond is cleaved by intracellular lipases or esterases, releasing the free fatty acid. This fatty acid is then activated to its acyl-CoA derivative, a crucial step for its entry into the mitochondrial β-oxidation spiral. The use of a deuterated methyl group in this compound would theoretically allow for the tracing of the ester's cleavage and the subsequent fate of the methyl group, although this is not a common focus of fatty acid metabolism studies. The primary interest lies in tracing the carbon backbone of the fatty acid.

Enzymatic Kinetics and Substrate Specificity Studies (e.g., lipase (B570770) activity)

The enzymatic reactions governing fatty acid metabolism are prime targets for investigation using labeled substrates. Lipases, for instance, are critical for releasing fatty acids from triglycerides and other lipids. While general lipase kinetics are extensively studied, specific kinetic data for the hydrolysis of this compound by various lipases is not documented in the literature. Hypothetically, researchers could use this labeled substrate to determine kinetic parameters such as Km and Vmax for specific lipases, providing insights into their substrate specificity for medium-chain unsaturated fatty acids.

Investigating Lipid Biosynthesis and Remodeling in Cell Culture Models

Cell culture models provide a simplified and controlled system to study the anabolic pathways of lipid metabolism. Stable isotope-labeled fatty acids are instrumental in tracing the incorporation and transformation of fatty acids into more complex lipid structures.

Incorporation into Complex Lipids (e.g., phospholipids (B1166683), triglycerides)

Once inside the cell, fatty acids can be incorporated into various complex lipids, including phospholipids and triglycerides, which are essential for membrane structure and energy storage, respectively. Studies with other deuterated fatty acids have successfully traced their incorporation into these lipid classes using mass spectrometry. nih.govnih.gov For example, after incubating cells with a labeled fatty acid, lipid extracts can be analyzed to quantify the amount of the label that appears in different phospholipid and triglyceride species. This allows for the determination of the rate of synthesis and remodeling of these important lipid molecules.

A hypothetical experiment using this compound could yield data on its relative incorporation into different lipid classes, as illustrated in the conceptual data table below.

Lipid ClassPercentage of Incorporated 10-Undecenoic Acid-d3
PhosphatidylcholineData not available
PhosphatidylethanolamineData not available
TriglyceridesData not available
Cholesterol EstersData not available

This table is for illustrative purposes only, as no specific data exists for this compound.

Tracing Desaturation and Elongation Pathways of Undecenoic Acid

Cells can modify fatty acids through desaturation (introducing double bonds) and elongation (adding carbon atoms). Tracing the fate of 10-undecenoic acid, a C11:1 fatty acid, could provide insights into these modification pathways. Following its uptake and activation, the labeled undecenoyl-CoA could be a substrate for elongases and desaturases. Mass spectrometric analysis could then identify downstream metabolites, such as elongated or further desaturated fatty acids still carrying the deuterium (B1214612) label. However, no published studies have specifically traced the desaturation and elongation of 10-undecenoic acid using a deuterated version.

Metabolic Flux Analysis in Animal Models (excluding human clinical studies)

Animal models are essential for understanding metabolic processes at the whole-organism level. Metabolic flux analysis using stable isotopes allows for the quantification of the flow of metabolites through various pathways in a living system. While studies have utilized other deuterated fatty acids in animal models to investigate lipid metabolism, specific research employing this compound is absent from the scientific literature. Such studies could, in theory, track the distribution of the labeled undecenoic acid to different tissues and its contribution to various metabolic pools, providing a dynamic view of its in vivo metabolism.

In Vivo Tracer Studies in Rodent Models of Metabolic Disorders

Stable isotope tracing using molecules like this compound is a powerful technique for investigating the kinetics of lipid metabolism in vivo. bohrium.com Rodent models of metabolic disorders, such as those for obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), provide a crucial platform for these studies. By introducing a deuterated tracer, researchers can track the metabolic fate of the labeled fatty acid, providing insights into processes like fatty acid uptake, oxidation, and incorporation into complex lipids.

The fundamental principle behind this methodology is the substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), in the methyl ester group of 10-undecenoic acid. This labeling does not significantly alter the chemical properties of the molecule, allowing it to be metabolized similarly to its non-labeled counterpart. nih.gov The presence of the deuterium label, however, enables its distinction and quantification using mass spectrometry-based techniques. This allows for the precise measurement of the flux through various metabolic pathways, offering a dynamic view that static measurements of metabolite concentrations cannot provide. nih.gov

In the context of metabolic disorders, these tracer studies can reveal key pathological alterations. For instance, in a rodent model of insulin (B600854) resistance, tracing the fate of this compound can help quantify the extent of impaired fatty acid oxidation in skeletal muscle or the liver. Similarly, in models of NAFLD, it can be used to measure the rate of de novo lipogenesis and the partitioning of fatty acids between storage as triglycerides and oxidation.

Table 1: Applications of this compound in Rodent Models

Metabolic Disorder Model Key Metabolic Pathways Investigated Potential Findings
Obesity Fatty acid uptake, storage, and oxidation in adipose tissue, liver, and muscle. Altered partitioning of fatty acids towards storage over oxidation.
Type 2 Diabetes Insulin-stimulated glucose and fatty acid uptake and utilization. Impaired fatty acid oxidation and increased ectopic lipid deposition.

Contribution to Adipose Tissue and Organ-Specific Lipid Dynamics

The distribution and metabolism of fatty acids vary significantly between different organs and tissues. Stable isotope tracing with this compound is instrumental in dissecting these organ-specific lipid dynamics. nih.gov Following administration, the tracer is incorporated into various lipid pools throughout the body, and its distribution can be analyzed by collecting tissue samples at different time points.

In adipose tissue, for example, this tracer can be used to measure the rate of fatty acid uptake from the circulation and the turnover of triglycerides within adipocytes. This is crucial for understanding the mechanisms of fat storage and mobilization, processes that are central to energy homeostasis and are often dysregulated in metabolic diseases.

Beyond adipose tissue, the tracer can illuminate lipid metabolism in other key metabolic organs. In the liver, it can track the synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL) for export to peripheral tissues. In the heart and skeletal muscle, it can be used to assess fatty acid oxidation rates, which are critical for meeting the high energy demands of these tissues. The ability to simultaneously assess lipid dynamics in multiple organs provides a comprehensive picture of whole-body lipid homeostasis.

Table 2: Organ-Specific Lipid Dynamic Studies with this compound

Organ Metabolic Process Information Gained
Adipose Tissue Fatty acid uptake and triglyceride turnover Rates of fat storage and mobilization.
Liver De novo lipogenesis, VLDL-triglyceride secretion Hepatic lipid handling and export.
Skeletal Muscle Fatty acid oxidation Capacity for energy production from fats.

Role in Understanding Peroxisomal and Mitochondrial Metabolic Interplay

The metabolism of fatty acids is a complex process that involves the coordinated action of different subcellular organelles, primarily mitochondria and peroxisomes. frontiersin.orgnih.govnih.govresearchgate.net While mitochondria are responsible for the complete oxidation of most fatty acids to carbon dioxide and water, peroxisomes play a crucial role in the initial chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and some unsaturated fatty acids. nih.govresearchgate.net The terminal double bond in 10-undecenoic acid makes it a substrate that can potentially enter peroxisomal β-oxidation pathways.

Table 3: Compound Names

Compound Name
This compound
10-Undecenoic acid
Methyl undecenate
Methyl 10-undecenoate
Methyl undecylenate
Acetyl-CoA
NADH
Very-low-density lipoproteins (VLDL)

Research Applications Across Disciplines Leveraging 10 Undecenoic Acid Methyl D3 Ester As a Probe

Lipidomics Research: Quantitative and Qualitative Profiling of Lipid Classes

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, 10-Undecenoic Acid Methyl-d3 Ester is a crucial internal standard for mass spectrometry (MS)-based analyses. symeres.comcaymanchem.com The primary challenge in quantitative lipidomics is the variability inherent in sample preparation and the MS instrument's response. nih.gov By adding a known quantity of a stable isotope-labeled compound like this compound to each sample, researchers can normalize the data, correcting for variations and ensuring high reproducibility. nih.govlipidmaps.org

This deuterated ester is particularly useful in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters (FAMEs). rsc.orgsigmaaldrich.com Biological samples, which can range from a single drop of blood to tissue biopsies, are often treated to convert all fatty acyl groups into FAMEs for analysis. rsc.orgnih.gov The inclusion of this compound allows for accurate quantification of various fatty acid species within the sample. lipidmaps.org Its distinct mass-to-charge ratio, due to the deuterium (B1214612) atoms, allows it to be easily distinguished from its non-labeled counterparts in the mass spectrometer. nih.gov

Table 1: Application of this compound in Lipidomics

Research Area Application Technique Benefit
Quantitative Lipidomics Internal Standard GC-MS, LC-MS/MS Corrects for analytical variability, enabling accurate quantification of fatty acids. nih.govlipidmaps.org
Qualitative Profiling Mass Shift Analysis MS/MS Aids in the identification and structural elucidation of unknown lipid species by providing a distinct mass shift. nih.gov

Metabolomics Studies: Mapping Metabolic Pathways and Network Analysis

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov Stable isotope labeling, using compounds such as this compound, is an increasingly popular and powerful technique in this field, particularly when combined with LC-MS and GC-MS. nih.govnih.gov This approach allows for the tracing of metabolic pathways and the analysis of metabolic flux. nih.govumn.edu

When introduced into a biological system, this compound can be metabolized, and the deuterium label will be incorporated into downstream metabolites. By tracking the appearance of these labeled metabolites, researchers can map the flow of the fatty acid through various metabolic pathways. umn.edumeduniwien.ac.at This provides deep insights into the rearrangements of metabolic networks under different physiological or pathological conditions, such as in fatty liver disease. umn.edu Furthermore, stable isotope labeling aids in the confident identification of metabolites by providing information on their elemental composition. nih.gov

Table 2: Role of this compound in Metabolomics

Study Type Objective Key Finding
Metabolic Pathway Mapping To trace the conversion of the fatty acid ester. The deuterium label appears in downstream metabolites, revealing the active metabolic routes. meduniwien.ac.at
Metabolic Flux Analysis To quantify the rate of metabolic conversions. Enables the measurement of system-wide metabolic regulation. nih.gov

Nutritional Biochemistry: Investigating Dietary Lipid Fate and Bioavailability

Understanding the metabolic fate and bioavailability of dietary lipids is a central focus of nutritional biochemistry. Stable isotope tracers, including deuterated fatty acid esters like this compound, are invaluable for in vivo human studies. symeres.comnih.gov These tracers allow scientists to follow the journey of a specific dietary fatty acid from ingestion to its incorporation into various tissues and lipid fractions. nih.govresearchgate.net

For instance, by incorporating this compound into a test meal, researchers can track its absorption from the gut, its appearance in the bloodstream within different lipoprotein particles, and its uptake and storage in tissues like adipose tissue. nih.gov Dual-labeling techniques, where two different deuterated fatty acid isomers are administered simultaneously, allow for direct comparison of their metabolic handling. researchgate.net Such studies have provided critical insights into postprandial lipemia (the increase in blood lipids after a meal) and how factors like obesity can alter fatty acid trafficking. nih.gov

Environmental Toxicology: Assessment of Xenobiotic Metabolism and Detoxification Pathways

In environmental toxicology, there is a growing need to understand the metabolic fate of xenobiotics—foreign compounds that an organism is exposed to. Stable isotope-labeled compounds are effective tools for tracing the metabolism and detoxification of such substances. symeres.comacs.org While direct research on this compound in this specific context is not widely published, the principles of using deuterated compounds are directly applicable.

By synthesizing a deuterated version of an environmental contaminant, researchers can track its metabolic conversion products within an organism. This helps to identify the specific enzymes and pathways involved in detoxification. acs.org For example, understanding how an organism metabolizes a particular pollutant can reveal whether the metabolic products are less or more toxic than the parent compound. This information is crucial for assessing the environmental risk of various chemicals.

Analytical Chemistry Method Development for Emerging Contaminants (e.g., fatty acid derivatives in water analysis)

The detection and quantification of emerging contaminants, such as certain fatty acid derivatives and phthalate (B1215562) esters in environmental samples like water, present significant analytical challenges. nih.gov The development of robust and sensitive analytical methods is essential for monitoring their presence and assessing potential risks. nih.gov

Deuterated compounds like this compound play a critical role as internal standards in the development and validation of these analytical methods, particularly those using GC-MS or LC-MS. nih.govrsc.org By spiking a water sample with a known amount of the deuterated standard, analysts can account for any loss of the target analyte during sample preparation and extraction, as well as for variations in instrument response. This ensures the accuracy and reliability of the quantitative results for the emerging contaminant.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Fatty Acid Methyl Esters (FAMEs)

Future Directions and Challenges in Deuterated Fatty Acid Ester Research

Development of Novel Isotopic Labeling Strategies for Complex Lipids

The synthesis of isotopically labeled compounds is a critical first step in metabolic tracing studies. While methods exist for producing deuterated fatty acids, there is a continuous need for more sophisticated strategies to label complex lipids. europa.eunih.gov This is particularly true for creating lipids with deuterium (B1214612) atoms at specific positions within the molecule, which can provide more detailed information about metabolic pathways. ntu.edu.sg

Recent advancements have focused on developing efficient methods for creating deuterated analogs of various fatty acid esters. nih.gov For example, microwave-assisted synthesis has been shown to be a rapid and effective way to produce deuterated estrogen fatty acid esters for use as internal standards in analyses. nih.gov The development of novel catalysts, such as cyclopentadienyl (B1206354) ruthenium complexes, is also being explored to achieve site-specific deuteration of polyunsaturated fatty acids. ntu.edu.sg These new synthetic approaches will expand the toolkit available to researchers, allowing for the creation of a wider variety of deuterated lipid tracers. europa.eu The ability to synthesize complex deuterated lipids like 10-undecenoic acid methyl-d3 ester with high precision is essential for advancing our understanding of lipid metabolism. nih.govnih.gov

Table 1: Examples of Novel Isotopic Labeling Strategies

StrategyDescriptionPotential Application for this compound
Site-Specific Deuteration Introduction of deuterium at specific carbon atoms within the fatty acid chain.Tracing specific metabolic transformations of the undecenoic acid backbone.
Combinatorial Labeling Synthesizing lipids with multiple different stable isotopes (e.g., ¹³C and ²H).Simultaneously tracking both the carbon skeleton and fatty acid components of complex lipids.
Enzymatic Labeling Using enzymes to incorporate deuterated precursors into larger lipid molecules.Creating more biologically relevant labeled lipids that mimic natural synthesis pathways.

Integration with Advanced Imaging Techniques for Spatially Resolved Metabolic Tracing

A significant frontier in metabolic research is the ability to visualize metabolic processes directly within tissues. nih.govelsevier.compsu.edu The integration of deuterated fatty acid esters like this compound with advanced imaging techniques is making this possible.

One powerful approach is the combination of stable isotope labeling with mass spectrometry imaging (MSI). nih.govelsevier.compsu.edunih.gov This technique, sometimes referred to as iso-imaging, allows researchers to map the spatial distribution of deuterated metabolites within a tissue section. nih.govelsevier.compsu.eduspringernature.com For instance, researchers have used this method to visualize differences in glucose and fatty acid metabolism in different regions of the kidney. nih.govelsevier.compsu.edu Similarly, Deuterium Metabolic Imaging (DMI), which utilizes magnetic resonance spectroscopy (MRS), can track the metabolic fate of deuterated substrates in three dimensions within a living organism. nih.govnih.gov These imaging modalities provide an unprecedented level of detail about where and how fatty acids are being used in the body.

The ability to perform spatially resolved metabolic tracing opens up exciting possibilities for understanding how metabolism differs between healthy and diseased tissues. nih.govelsevier.compsu.edu For example, it could be used to identify regions of altered fatty acid metabolism within a tumor, providing insights into cancer biology.

Computational Modeling and Simulation of Metabolic Flux Data

The data generated from isotopic labeling experiments can be incredibly complex. nih.govmdpi.commdpi.com To make sense of this data, researchers rely on computational modeling and simulation to calculate metabolic fluxes—the rates of reactions in metabolic pathways. nih.govnih.govmdpi.comnih.gov

Metabolic Flux Analysis (MFA) is a key computational tool in this field. frontiersin.orgbiorxiv.orgnih.gov By inputting the isotopic labeling patterns of metabolites, MFA algorithms can estimate the flow of molecules through various metabolic pathways. nih.govfrontiersin.org Recent developments have seen the use of machine learning and deep learning to streamline and improve the accuracy of flux calculations from isotope tracing data. nih.gov These computational approaches are essential for interpreting the results of studies using deuterated fatty acid esters like this compound and for generating quantitative insights into metabolic networks. nih.govmanchester.ac.uk

The integration of experimental data with computational models allows for a more comprehensive understanding of metabolic regulation. nih.govnih.gov This synergy is crucial for building predictive models of metabolism that can be used to understand disease and develop new therapies.

Standardization of Methodologies for Inter-Laboratory Comparability in Lipid Analysis

A major challenge in the field of lipidomics is the variability of results between different laboratories. nih.govduke.edutouro.eduacs.org This lack of standardization makes it difficult to compare findings from different studies and to establish reliable biomarkers. nih.govmdpi.com

To address this issue, there is a growing movement to standardize methodologies for lipid analysis. nih.govduke.edutouro.eduacs.orgbiorxiv.org This includes standardizing everything from sample collection and lipid extraction to the analytical methods and data reporting. nih.govmdpi.com The National Institute of Standards and Technology (NIST) has been instrumental in this effort, conducting interlaboratory comparison studies to assess the reproducibility of lipid measurements. nih.govduke.edutouro.edu The use of standardized reference materials and internal standards is crucial for ensuring the accuracy and comparability of data. researchgate.netnih.gov

For deuterated fatty acid esters like this compound to be used effectively as tracers in large-scale and clinical studies, robust and standardized analytical methods are essential. acs.orgbiorxiv.org Establishing these standards will increase the reliability and impact of lipidomics research.

Table 2: Key Areas for Standardization in Lipid Analysis

AreaImportance
Sample Preparation Consistent extraction methods are needed to ensure that the measured lipid profile accurately reflects the biological sample. nih.govmdpi.com
Analytical Platforms While different instruments may be used, cross-validation and the use of common standards can improve comparability. nih.govacs.org
Data Processing and Reporting Standardized nomenclature and reporting formats are crucial for data sharing and meta-analysis. nih.gov
Internal Standards The use of appropriate internal standards, including deuterated compounds, is critical for accurate quantification. researchgate.netnih.gov

Exploration of New Research Frontiers for this compound in Biological Systems

The applications of deuterated fatty acids are continually expanding into new areas of biological research. While much of the focus has been on human metabolism, there is significant potential for using these tracers in other biological systems and for studying a wider range of diseases.

For instance, deuterated polyunsaturated fatty acids (PUFAs) have shown promise in preclinical models of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. wikipedia.orgnih.gov The principle behind this is that the deuterium reinforcement makes the fatty acids more resistant to oxidative damage, a key factor in many diseases. wikipedia.orgnih.gov Studies in the nematode C. elegans have also shown that deuterated PUFAs can reduce oxidative stress and extend lifespan. nih.gov Furthermore, research in cellular models of Barth syndrome, a rare genetic disorder, is exploring the potential of deuterated linoleic acid to ameliorate mitochondrial defects. barthsyndrome.org

The unique properties of this compound, with its terminal double bond and deuterated methyl group, could make it a valuable tool for investigating specific enzymatic pathways and metabolic processes in these and other disease models. Its application in non-human biological systems, from yeast to animal models, will undoubtedly yield new insights into fundamental lipid metabolism. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 10-Undecenoic Acid Methyl-d3 Ester, and how is isotopic purity ensured?

The compound is synthesized via esterification of 10-undecenoic acid with deuterated methanol (CD₃OH) under acid catalysis. details a similar route for non-deuterated analogs, where sulfuric acid in methanol yields methyl undecenoate. For isotopic purity (d3 labeling), rigorous purification via column chromatography and verification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) is critical. highlights deuterated ester synthesis protocols, emphasizing the need for anhydrous conditions to minimize isotopic exchange .

Q. Which analytical methods are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) is preferred for structural confirmation. Key diagnostic ions include m/z 166 (base peak, corresponding to CH₂=CH(CH₂)₈COOCH₃⁺), 124 (loss of CH₂=CH-), and 74 (COOCH₃⁺). reports a 93.3% qualitative match for non-deuterated analogs using these fragments. For deuterated species, isotopic shifts (e.g., +3 Da for CD₃ groups) must be validated via high-resolution MS .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong acids/alkalis, oxidizing agents, and moisture to prevent hydrolysis ( ). Stability under inert atmospheres (e.g., nitrogen) is recommended for long-term storage .

Q. What is the protocol for hydrolyzing this compound to its free acid form?

Hydrolysis is achieved using 1M NaOH at 25°C for 30 minutes, followed by acidification with HCl to precipitate 10-undecenoic acid-d3. confirms quantitative yields for non-deuterated analogs under these conditions .

Advanced Research Questions

Q. How can this compound be utilized in polymer chemistry for sustainable materials?

The ester serves as a diene monomer in bio-based polyesters. describes its copolymerization with glycerol via thiol-ene click chemistry, producing degradable plastics. Reaction conditions (e.g., 2,2′-azobis(2-methylpropionitrile) as initiator, 70°C) and side-group functionalization strategies are detailed .

Q. What enzymatic methods are available for derivatizing this compound in green chemistry applications?

Candida antarctica lipase B catalyzes transesterification with hydroxyl vinyl ethers to synthesize bifunctional monomers (e.g., 6-(vinyloxy)hexyl 10-undecenoate). demonstrates optimized conditions (dioxane/ethanol solvent, 50°C) with >90% conversion efficiency .

Q. How should researchers address contradictions in decomposition data for this compound?

While notes potential toxic fume emission under combustion, data gaps exist for non-pyrolytic decomposition. Mitigation involves conducting thermogravimetric analysis (TGA) and coupling with GC-MS to identify degradation byproducts. emphasizes validating test conditions (e.g., microbial activity in biodegradation studies) to resolve inconsistencies .

Q. What safety considerations apply when using this compound in biological assays?

Impurities from synthesis (e.g., residual activated carbon adsorbents) may introduce cytotoxicity. warns against using non-pharmaceutical-grade carbon in purification. Pre-screening via cell viability assays (e.g., MTT) is advised .

Q. How can isotopic impurities in this compound affect metabolic tracing studies?

Even minor non-deuterated contaminants (e.g., CH₃ groups) can skew mass spectrometry data. Protocols from recommend using isotope ratio MS and calibrating against certified reference materials to ensure >98% isotopic purity .

Q. What strategies improve reproducibility in synthesizing deuterated analogs of 10-Undecenoic Acid Methyl Ester?

Use deuterated reagents with >99% isotopic enrichment (e.g., CD₃OH) and monitor reaction progress via in-situ FTIR to track esterification. and highlight the importance of kinetic studies to optimize reaction times and minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.